molecular formula BH2NaO3 B091277 Sodium;oxido(oxo)borane;hydrate CAS No. 15293-77-3

Sodium;oxido(oxo)borane;hydrate

Cat. No.: B091277
CAS No.: 15293-77-3
M. Wt: 83.82 g/mol
InChI Key: UYAQHLFAIDLZLE-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Sodium;oxido(oxo)borane;hydrate, also known as Sodium borohydride, is a compound that primarily targets boron hydrides . Boron hydrides, such as borane (BH3) and diborane (B2H6), are formed in the gaseous state from the decomposition of other compounds . These boron hydrides play a crucial role in various chemical reactions and processes.

Mode of Action

The compound interacts with its targets through a series of chemical reactions. For instance, diborane is generally synthesized by the reaction of BF3 with a hydride source, such as Sodium borohydride . The compound’s interaction with its targets results in changes in the chemical structure and properties of the targets, leading to the formation of new compounds .

Biochemical Pathways

The compound affects various biochemical pathways. One of the key pathways is the synthesis of diborane. In this pathway, Sodium borohydride reacts with BF3 to form diborane . This reaction is crucial as diborane is a key intermediate in various chemical reactions and processes.

Pharmacokinetics

It’s known that the compound is stable in dry air and is non-volatile . It’s also soluble in water, where it reacts slowly . These properties can impact the compound’s bioavailability.

Result of Action

The result of the compound’s action is the formation of new compounds, such as diborane . Diborane, in turn, can participate in various chemical reactions, leading to the formation of other compounds. The compound’s action can also result in changes in the chemical structure and properties of its targets .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is stable in dry air but reacts slowly in water . Therefore, the presence of water can influence the compound’s action and stability. Additionally, the compound’s action can also be influenced by the presence of other compounds, such as BF3, which it reacts with to form diborane .

Preparation Methods

Synthetic Routes and Reaction Conditions

T4HN is synthesized through the pentaketide pathway. It is produced directly from malonyl-CoA and acetyl-CoA by type-1 polyketide synthases . The enzyme Ayg1p is involved in the formation of T4HN from the heptaketide precursor YWA1 in Aspergillus fumigatus . The reaction conditions typically involve the use of type-1 polyketide synthases and specific enzymes like Ayg1p.

Industrial Production Methods

Industrial production of T4HN involves the use of genetically engineered microorganisms that express the necessary polyketide synthases and other enzymes required for the biosynthesis of T4HN. These microorganisms are cultured under controlled conditions to optimize the yield of T4HN .

Properties

IUPAC Name

sodium;oxido(oxo)borane;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/BO2.Na.H2O/c2-1-3;;/h;;1H2/q-1;+1;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYAQHLFAIDLZLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(=O)[O-].O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B(=O)[O-].O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

BH2NaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

83.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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